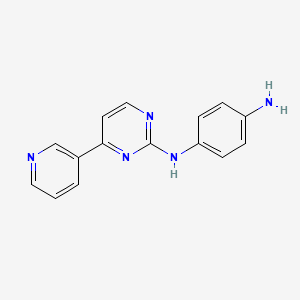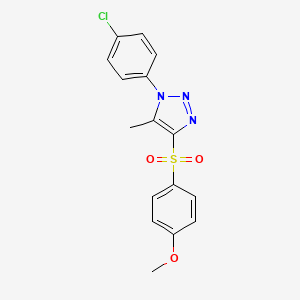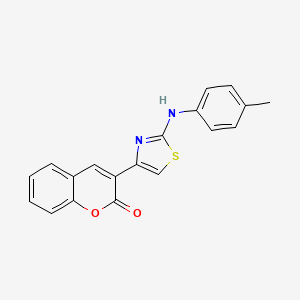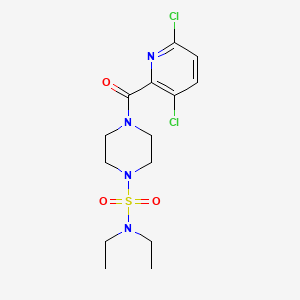![molecular formula C10H15N3O B2412923 2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 2097928-13-5](/img/structure/B2412923.png)
2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one” is a complex organic molecule that contains a pyrrolidine ring. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms . It is a secondary amine and is also classified as a saturated heterocycle .
Molecular Structure Analysis
The molecular structure of “2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one” would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring in the molecule is likely to contribute to its three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving “2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one” would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one” would be determined by its molecular structure. Pyrrolidine is a colourless liquid that is miscible with water and most organic solvents .Scientific Research Applications
Urease Inhibition
The compound has been used in the synthesis of Zinc (II) complexes, which have shown significant urease inhibition . Urease is a nickel-containing enzyme that exists in a great number of fungi, bacteria, plants, algae, soil, and even in humans. Controlling the side effects of urease is of great necessity, and this compound contributes to that .
Antifungal and Antibacterial Activities
Pyrrolidin-2-one derivatives, which include “2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one”, have diverse pharmacological activities such as antifungal and antibacterial . These activities make it valuable in the development of new pharmaceuticals .
Anticonvulsant Activity
The compound also exhibits anticonvulsant activity . This makes it a potential candidate for the development of drugs used in the treatment of seizures .
Anticancer Activity
The compound has shown anticancer activity . This suggests its potential use in the development of new cancer therapies .
Antioxidant Activity
The compound has demonstrated antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .
Anti-obesity Potential
The compound has been used in the synthesis of hybrid compounds that have shown good anti-obesity potential . These compounds effectively inhibited lipase at a concentration of 10^-6 M .
Antiviral Activity
Indole derivatives, which include “2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one”, have shown antiviral activity . This makes it a potential candidate for the development of new antiviral drugs .
Antitubercular Activity
Indole derivatives, which include “2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one”, have shown antitubercular activity . This suggests its potential use in the development of new treatments for tuberculosis .
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets in different environments.
Future Directions
The future directions for research on “2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one” could include further investigation of its biological activity and potential applications. Pyrrolidine derivatives have been found to have a variety of biological activities, suggesting that they could have potential as therapeutic agents .
properties
IUPAC Name |
2-(2-pyrrolidin-1-ylethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-10-4-3-5-11-13(10)9-8-12-6-1-2-7-12/h3-5H,1-2,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQXPBNRAUAUBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-phenylisoxazol-3-yl)acetamide](/img/structure/B2412841.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2412843.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2412846.png)
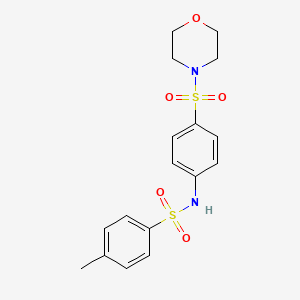
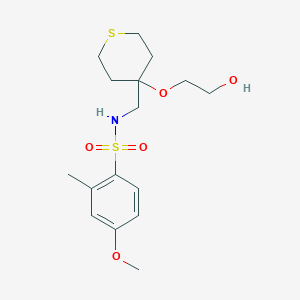
![N-(2,4-dimethoxyphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2412852.png)
![[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2412853.png)
